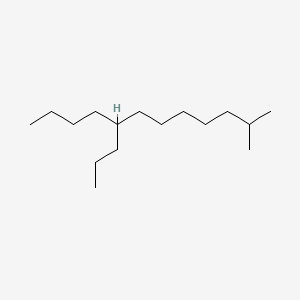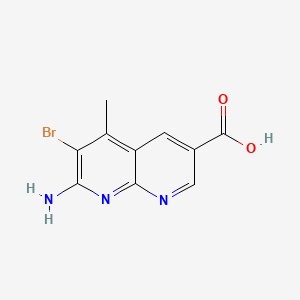
N~1~,N~4~-Bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, and two dichlorophenyl groups attached to the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings react with the nitrogen atoms of the tetrazine ring.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl-substituted tetrazine with dimethyl groups to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrazine ring is oxidized to form different oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the tetrazine ring to its reduced form, such as dihydrotetrazine. Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The dichlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents like sodium methoxide and potassium tert-butoxide are often employed.
Hydrolysis: The compound can undergo hydrolysis reactions, where the amide bonds are cleaved in the presence of water and acids or bases, leading to the formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its mechanism of action and efficacy in treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular functions.
Modulating Signaling Pathways: The compound can modulate signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N4-bis(3,5-dichlorophenyl)naphthalene-1,4-dicarboxamide: This compound has a naphthalene ring instead of a tetrazine ring, resulting in different chemical properties and applications.
(2E)-N1,N4-Bis(3,5-dichlorophenyl)-2-butenediamide:
N1,N4-bis[(2,4-dichlorophenyl)methylideneamino]benzene-1,4-dicarboxamide: This compound has a benzene ring with methylideneamino groups, leading to distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
336620-77-0 |
|---|---|
Molekularformel |
C18H14Cl4N6O2 |
Molekulargewicht |
488.1 g/mol |
IUPAC-Name |
1-N,4-N-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H14Cl4N6O2/c1-9-25-28(18(30)24-16-7-13(21)4-14(22)8-16)10(2)26-27(9)17(29)23-15-5-11(19)3-12(20)6-15/h3-8H,1-2H3,(H,23,29)(H,24,30) |
InChI-Schlüssel |
OLPQVOJAUZFLHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=NN1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)








![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)




